molecular formula C15H12N2O3 B2843099 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 882238-45-1

3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2843099
CAS No.: 882238-45-1
M. Wt: 268.272
InChI Key: LOGNWPIEVNCXNP-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C15H12N2O3 and its molecular weight is 268.272. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One notable application of compounds related to 3-(furan-2-yl)-1-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid is their antimicrobial activity. For instance, a study involving the synthesis and characterization of novel chitosan Schiff bases, incorporating heterocyclic moieties like furan-2-yl, highlighted their significant antimicrobial potential. These compounds were evaluated against a variety of gram-negative and gram-positive bacteria, as well as fungi, demonstrating varied antimicrobial activities based on the Schiff base moiety. The study emphasized the potential of these compounds in developing new antimicrobial agents without cytotoxicity to human cells (Hamed et al., 2020).

Synthetic Methodologies and Applications

The compound's derivatives have been utilized in catalytic synthesis studies, showing their role in producing potent antioxidant agents. A study elaborated on the synthesis of chalcone derivatives from furan-2-carbonyl compounds, demonstrating their significant in vitro antioxidant activity. This research not only showcased the antioxidant potential of these derivatives but also their interactions with protein tyrosine kinase, hinting at broader biological applications (Prabakaran et al., 2021).

Analytical and Spectral Studies

Compounds containing the furan ring, such as this compound, have been the focus of analytical and spectral studies to understand their properties and potential applications. Research on furan ring-containing organic ligands has explored their synthesis, characterization, and chelating properties, highlighting their antimicrobial activity and potential as biobased building blocks for pharmaceutical and polymer industries (Patel, 2020).

Properties

IUPAC Name

5-(furan-2-yl)-2-(4-methylphenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-10-4-6-11(7-5-10)17-13(15(18)19)9-12(16-17)14-3-2-8-20-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGNWPIEVNCXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661420
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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